molecular formula C16H24BBrO3 B572778 2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-48-0

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B572778
M. Wt: 355.079
InChI Key: VVMZHSGGZYYKRX-UHFFFAOYSA-N
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Description

“2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1218789-48-0. It has a molecular weight of 355.08 . The IUPAC name for this compound is 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isobutyl ether .


Molecular Structure Analysis

The molecule contains a total of 46 bonds. There are 22 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment . The InChI code for this compound is 1S/C16H24BBrO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 .

Scientific Research Applications

Application in Drug Discovery

  • Summary of the Application : This compound could potentially be used in drug discovery. Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of molecules with unprecedented accuracy . This could be applied to “2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” to understand its structure and potential interactions with other molecules.
  • Methods of Application : The AlphaFold 3 model takes an input list of molecules and generates their joint 3D structure . This could be used to reveal how “2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” fits together with other molecules.

Application in Suzuki Cross Coupling Reaction

  • Summary of the Application : This compound could potentially be used in Suzuki Cross Coupling reactions .

Application in Surface Engineering

  • Summary of the Application : This compound could potentially be used in the surface engineering of biomaterials . The surface engineering of biomaterials is crucial for their successful (bio)integration by the body, i.e., the colonization by the tissue-specific cell, and the prevention of fibrosis and/or bacterial colonization .
  • Methods of Application : The layer-by-layer (LbL) coating method is based on the alternating deposition of macromolecules . This method allows the functionalization of surfaces with proteins, which play a crucial role in several biological mechanisms .

Application in Chemical Synthesis

  • Summary of the Application : This compound could potentially be used in chemical synthesis . Its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight could be relevant in various chemical reactions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with this compound are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[3-bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMZHSGGZYYKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675272
Record name 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1218789-48-0
Record name 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Bromo-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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